Cacodylic acid

Beschreibung

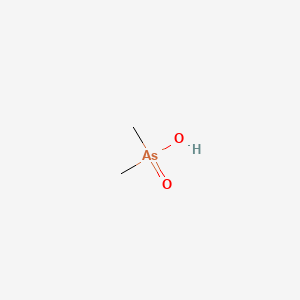

Dimethylarsinic acid is the organoarsenic compound that is arsenic acid substituted on the central arsenic atom with two methyl groups. It has a role as a xenobiotic metabolite. It is functionally related to an arsinic acid. It is a conjugate acid of a dimethylarsinate.

This compound is a natural product found in Codium fragile, Sargassum lacerifolium, and Euglena gracilis with data available.

This compound can cause cancer according to The Environmental Protection Agency (EPA).

An arsenical that has been used as a dermatologic agent and as an herbicide.

Eigenschaften

IUPAC Name |

dimethylarsinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXGZAMXPVRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020508 | |

| Record name | Dimethylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylarsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethylarsinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C. | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000001 [mmHg] | |

| Record name | Dimethylarsenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue | |

CAS No. |

75-60-5, 917-76-0 | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylarsinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cacodylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cacodylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium cacodylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cacodylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsinic acid, As,As-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylarsinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylarsinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CACODYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ2HL7EU8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethylarsinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

383 to 385 °F (NTP, 1992), 195 °C | |

| Record name | CACODYLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYLARSENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Cacodylic Acid: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cacodylic acid, also known as dimethylarsinic acid (DMA), is an organoarsenic compound with a history of use as a herbicide and, in combination with its sodium salt, as a buffering agent in biological sample preparation for electron microscopy. Despite its historical applications, its inherent toxicity and carcinogenicity necessitate a thorough understanding of its chemical and biological properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of this compound, with a focus on its mechanism of inducing apoptosis. Detailed experimental protocols for the preparation of this compound buffers are provided, and key biological pathways are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is the simplest arsinic acid, characterized by a central arsenic atom bonded to two methyl groups, an oxygen atom via a double bond, and a hydroxyl group.

Chemical Formula: C₂H₇AsO₂

SMILES: C--INVALID-LINK--(C)O

InChI: InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | dimethylarsinic acid[1][2] |

| CAS Number | 75-60-5[1][3][4] |

| PubChem CID | 2513[1] |

| EC Number | 200-883-4[1][5] |

| UN Number | 1572[3] |

| Synonyms | Dimethylarsenic acid, Hydroxydimethylarsine oxide, Agent Blue[1][3] |

Physicochemical Properties

This compound is a colorless, odorless, crystalline solid that is highly soluble in water.[3] Its physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 138.00 g/mol | [1][4][5] |

| Melting Point | 192-198 °C | [4][6] |

| Boiling Point | >200 °C | [1][6] |

| Density | >1.1 g/cm³ | [6] |

| pKa | 6.27 | [3] |

| Water Solubility | 2000 g/L at 25 °C | [4] |

| Solubility in other solvents | Soluble in ethanol and acetic acid; insoluble in diethyl ether. | [6] |

Synthesis and Reactions

Historical Synthesis

The synthesis of this compound dates back to the 18th century with the creation of "Cadet's fuming liquid." This malodorous mixture, containing cacodyl ((CH₃)₂As)₂ and cacodyl oxide (((CH₃)₂As)₂O), was produced by reacting arsenic trioxide (As₂O₃) with potassium acetate (KCH₃COO).[7] Subsequent oxidation of these intermediates yields this compound. This method is of historical significance but is not a recommended procedure for modern laboratories due to the extreme toxicity and pyrophoric nature of the intermediates.

Modern Synthetic Approaches (Conceptual)

Another potential route could be the reaction of arsenic trioxide with a methylating agent like methyl iodide under specific conditions, followed by oxidation.

Caution: The synthesis of organoarsenic compounds should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety measures in place due to the high toxicity of the materials involved.

Chemical Reactions

This compound is a weak acid that can be reduced to the highly toxic and reactive dimethylarsine.

(CH₃)₂AsO₂H + 2 Zn + 4 HCl → (CH₃)₂AsH + 2 ZnCl₂ + 2 H₂O

Applications

Herbicide

This compound and its salts have been used as non-selective contact herbicides.[4] It was a component of "Agent Blue," a defoliant used during the Vietnam War.[8] Its herbicidal action stems from its ability to desiccate a wide variety of plant species.[4]

Buffering Agent in Electron Microscopy

Sodium cacodylate, the sodium salt of this compound, is widely used as a buffering agent in the preparation and fixation of biological samples for electron microscopy.[3] It is particularly useful because it does not react with aldehydes or osmium tetroxide, common fixatives in electron microscopy, and it avoids the introduction of additional phosphates which can interfere with imaging or cause organelle damage.[3]

Experimental Protocols

Preparation of 0.1 M Sodium Cacodylate Buffer (pH 7.4)

This protocol describes the preparation of a common buffer solution used in electron microscopy.

Materials:

-

Sodium cacodylate trihydrate (Na(CH₃)₂AsO₂ · 3H₂O)

-

0.2 M Hydrochloric acid (HCl)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 0.2 M Sodium Cacodylate Stock Solution: Dissolve 4.28 g of sodium cacodylate trihydrate in 100 mL of distilled water.[3]

-

pH Adjustment: To prepare a 0.05 M cacodylate buffer, specific volumes of 0.2 M HCl are added to the 0.2 M sodium cacodylate stock solution. For a pH of 7.4, add 2.7 mL of 0.2 M HCl to 50 mL of the 0.2 M sodium cacodylate stock solution.

-

Final Dilution: Dilute the resulting solution with distilled water to a final volume of 200 mL.

-

Verification: Check the final pH with a calibrated pH meter and adjust if necessary.

Safety Note: this compound and its salts are toxic and carcinogenic. Always handle these chemicals in a fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Biological Interactions and Toxicity

This compound is toxic and is classified as a Group A carcinogen by the U.S. Environmental Protection Agency (EPA). Its toxicity is primarily due to its metabolism to more reactive arsenic species and the generation of oxidative stress.

Metabolism

In the body, inorganic arsenic can be methylated to form monomethylarsonic acid (MMA) and subsequently dimethylarsinic acid (this compound).[9] While once considered a detoxification pathway, it is now understood that the methylated trivalent intermediates, such as MMA(III) and DMA(III), are highly toxic.[9][10] this compound (DMA(V)) can be reduced to the more toxic dimethylarsinous acid (DMA(III)).[9]

Mechanism of Apoptosis Induction

This compound is known to induce apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This process is initiated by cellular stress, particularly oxidative stress, leading to a cascade of molecular events culminating in cell death.

6.2.1. Oxidative Stress and JNK Pathway Activation

Exposure to this compound can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the cell.[11] This oxidative stress is a key trigger for the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical mediator of the cellular stress response.[12][13]

6.2.2. Bax Activation and Mitochondrial Outer Membrane Permeabilization (MOMP)

Activated JNK can promote the activation of the pro-apoptotic protein Bax.[1][6] JNK can phosphorylate BH3-only proteins like Bim and Bmf, which then leads to the activation of Bax.[5][14] Activated Bax translocates to the outer mitochondrial membrane and oligomerizes, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[15]

6.2.3. Caspase Activation Cascade

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[6] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[16] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptosis.[16] The process is also regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, with an increased Bax/Bcl-2 ratio favoring apoptosis.

Conclusion

This compound is a simple organoarsenic compound with significant biological activity. While its use as a herbicide has declined due to toxicity concerns, its application as a buffer in electron microscopy remains relevant. A thorough understanding of its chemical properties, synthesis, and particularly its mechanism of inducing apoptosis through oxidative stress and the JNK-Bax pathway, is crucial for researchers in toxicology, cell biology, and drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for professionals working with or studying this compound.

References

- 1. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proapoptotic BAX and BAK control multiple initiator caspases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. JNK promotes Bax translocation to mitochondria through phosphorylation of 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bax Subfamily of Bcl2-Related Proteins Is Essential for Apoptotic Signal Transduction by c-Jun NH2-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Intrinsic disorder in proteins associated with oxidative stress-induced JNK signaling | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intrinsic disorder in proteins associated with oxidative stress-induced JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative stress-induced JNK activation contributes to proinflammatory phenotype of aging diabetic mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of Dimethylarsinic Acid

Disclaimer: The synthesis of dimethylarsinic acid (cacodylic acid) and its precursors involves highly toxic and hazardous materials, including arsenic compounds. The historical methods described herein are dangerous and should not be attempted without extensive expertise in handling such substances and appropriate safety infrastructure. This document is intended for informational purposes for researchers, scientists, and drug development professionals and does not constitute a recommendation or a validated safe laboratory protocol.

Introduction

Dimethylarsinic acid, also known as this compound, is an organoarsenic compound with the formula (CH₃)₂AsO₂H. Historically, it has been used as a herbicide and defoliant, notably as a component of "Agent Blue" in the Vietnam War. In the biomedical field, its sodium salt, sodium cacodylate, has been used as a buffer in electron microscopy and protein crystallography. This guide provides a technical overview of the primary synthesis routes for dimethylarsinic acid, focusing on the core chemical principles and methodologies.

Core Synthesis Methodologies

Two main approaches for the synthesis of dimethylarsinic acid have been documented: the historical "Cadet's Fuming Liquid" method and a more modern approach involving the methylation of methanearsonic acid salts.

The Historical Synthesis via Cadet's Fuming Liquid

This is the earliest documented method for the synthesis of an organoarsenic compound. It is a two-step process involving the formation of a mixture of cacodyl and cacodyl oxide, followed by oxidation to dimethylarsinic acid.

Step 1: Synthesis of Cadet's Fuming Liquid

The reaction of arsenic trioxide (As₂O₃) with potassium acetate (CH₃COOK) upon heating yields a toxic and spontaneously flammable mixture known as "Cadet's Fuming Liquid." This liquid is primarily composed of cacodyl ((CH₃)₂As-As(CH₃)₂) and cacodyl oxide ([(CH₃)₂As]₂O).[1]

Reaction: 4 CH₃COOK + As₂O₃ → [(CH₃)₂As]₂O + 2 K₂CO₃ + 2 CO₂

Experimental Protocol: A detailed modern protocol for this step is not available due to the extreme hazards involved. Historically, the process involves heating a mixture of arsenic trioxide and potassium acetate in a retort.[1] A dense, foul-smelling liquid distills over, which is "Cadet's Fuming Liquid."

Step 2: Oxidation to Dimethylarsinic Acid

The mixture of cacodyl and cacodyl oxide is then oxidized to form dimethylarsinic acid. Historically, mercuric oxide (HgO) was used for this purpose.

Reaction: [(CH₃)₂As]₂O + 2 HgO + H₂O → 2 (CH₃)₂AsO₂H + 2 Hg

Experimental Protocol: Details of a modern, safe protocol for this oxidation are not readily available. The historical method involves the treatment of Cadet's Fuming Liquid with mercuric oxide. This reaction is reported to be highly exothermic.

Synthesis from Monosodium Methanearsonate

A more contemporary commercial method for producing dimethylarsinic acid involves the alkylation of a salt of methanearsonic acid.

Reaction: The reaction of the monosodium salt of methanearsonic acid (CH₃AsO₃HNa) with a methylating agent, such as methyl chloride (CH₃Cl), yields dimethylarsinic acid.

Experimental Protocol: Detailed experimental protocols, including specific reaction conditions, solvents, and purification methods, are not sufficiently described in the available literature to provide a comprehensive guide.

Quantitative Data

Quantitative data regarding the yields and purity of dimethylarsinic acid synthesis is sparse in the publicly available literature. The following table summarizes the limited information found.

| Synthesis Method | Precursors | Product | Reported Yield | Purity | Reference |

| Historical Method (Oxidation Step) | Cacodyl Oxide | Dimethylarsinic Acid | Almost Theoretical | Not Reported | Historical accounts |

| Acetic Acid Vapor Method | Acetic Acid, Arsenic Trioxide | Cacodyl Oxide | ~70% | Not Reported | Mentioned as a more modern approach |

Experimental Workflow

The general workflow for the historical synthesis of dimethylarsinic acid is outlined below. It is crucial to reiterate that this process is extremely hazardous.

Purification

The final product, dimethylarsinic acid, is a solid that can be purified by recrystallization.[2][3][4][5][6] The choice of solvent for recrystallization would depend on the solubility characteristics of dimethylarsinic acid and the impurities present. General principles of recrystallization involve dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble, followed by slow cooling to allow for the formation of pure crystals.

Safety Considerations

The synthesis of dimethylarsinic acid is fraught with extreme hazards.

-

High Toxicity: All arsenic compounds are highly toxic and carcinogenic.[7] Precursors, intermediates like Cadet's Fuming Liquid, and the final product can be fatal if ingested, inhaled, or absorbed through the skin.

-

Flammability: Cadet's Fuming Liquid is spontaneously flammable in air.

-

Lack of Modern Protocols: The absence of detailed, modern, and validated safety protocols for these syntheses makes any attempt to replicate them exceptionally dangerous.

Researchers and professionals in drug development should consider commercially available sources of dimethylarsinic acid or its salts, which are produced under controlled industrial conditions.

Conclusion

References

An In-depth Technical Guide to Cacodylic Acid: pKa and Buffering Range

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of cacodylic acid, with a specific focus on its acid dissociation constant (pKa) and its application as a buffering agent in scientific research and drug development. This document offers detailed experimental protocols, quantitative data summaries, and visualizations to facilitate a thorough understanding of this important chemical compound.

Core Concepts: pKa and Buffering Action

This compound, also known as dimethylarsinic acid, is a weak acid that partially dissociates in water. The extent of this dissociation is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). The pKa is a critical parameter as it dictates the pH at which the acid and its conjugate base are present in equal concentrations.

The buffering capacity of a solution is its ability to resist changes in pH upon the addition of an acid or a base. For a weak acid like this compound, the most effective buffering occurs in the pH range approximately one pH unit above and below its pKa. This is because in this range, significant concentrations of both the acidic (this compound) and basic (cacodylate) forms are present to neutralize added acids and bases, respectively. The relationship between pH, pKa, and the ratio of the conjugate base to the acid is described by the Henderson-Hasselbalch equation.[1]

Quantitative Data Summary

The key quantitative parameters for this compound are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| pKa | ~6.25 - 6.29 | [2][3] |

| Effective Buffering Range | pH 5.0 - 7.4 |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the pKa of this compound and the preparation of cacodylate buffer solutions.

Protocol 1: Experimental Determination of the pKa of this compound via Potentiometric Titration

This protocol outlines the steps to determine the pKa of this compound by titrating a solution of the acid with a strong base and monitoring the pH change.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

-

Volumetric flasks

Procedure:

-

Preparation of this compound Solution:

-

Accurately weigh a known amount of this compound to prepare a solution of a specific concentration (e.g., 0.1 M).

-

Dissolve the this compound in a known volume of deionized water in a beaker.

-

-

Titration Setup:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place the beaker containing the this compound solution on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

-

Titration Process:

-

Begin stirring the this compound solution gently.

-

Add small increments of the NaOH solution from the burette to the this compound solution.

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH value.

-

Continue adding NaOH in small increments, particularly as the pH begins to change more rapidly, until the pH has risen significantly (e.g., to around pH 11-12).

-

-

Data Analysis:

-

Plot a titration curve with the volume of NaOH added on the x-axis and the pH on the y-axis.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the this compound.

-

Identify the half-equivalence point, which is half the volume of NaOH at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the weak acid.

-

Protocol 2: Preparation of a Cacodylate Buffer Solution

This protocol provides two common methods for preparing a cacodylate buffer of a desired pH and concentration.

Method A: Starting from this compound and Sodium Hydroxide

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of this compound of the desired molarity (e.g., 0.2 M).

-

Prepare a stock solution of NaOH of the same molarity (e.g., 0.2 M).

-

-

Buffer Preparation:

-

In a beaker, add a specific volume of the this compound stock solution.

-

While stirring and monitoring the pH with a calibrated pH meter, slowly add the NaOH stock solution until the desired pH is reached.

-

Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume and concentration.

-

Method B: Starting from Sodium Cacodylate and Hydrochloric Acid

Materials:

-

Sodium cacodylate

-

Hydrochloric acid (HCl)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of sodium cacodylate of the desired molarity (e.g., 0.2 M).

-

Prepare a stock solution of HCl of a suitable concentration (e.g., 0.2 M).

-

-

Buffer Preparation:

-

In a beaker, add a specific volume of the sodium cacodylate stock solution.

-

While stirring and monitoring the pH with a calibrated pH meter, slowly add the HCl stock solution until the desired pH is reached.

-

Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume and concentration.

-

Signaling Pathways and Logical Relationships

The relationship between the pKa of this compound and its effective buffering range can be visualized as a logical workflow.

Caption: Logical relationship between pKa and buffering range.

This diagram illustrates that the intrinsic pKa value of this compound is the determining factor for its effective buffering range, which in turn enables its application in various biological and chemical systems where pH stability is crucial.

References

An In-depth Technical Guide on the Early Research of Cacodyl Compounds by Robert Bunsen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Robert Bunsen's seminal research on cacodyl compounds, conducted between 1837 and 1843. His investigations into these organoarsenic substances, despite their hazardous nature, laid a foundational stone for the development of organometallic chemistry and the theory of chemical radicals. This document details the experimental protocols, quantitative data, and chemical transformations as described in his early works.

Introduction

In the 1830s and 1840s, Robert Bunsen embarked on a perilous yet groundbreaking investigation into the nature of "Cadet's fuming liquid."[1] This substance, first prepared in 1760 by Louis Claude Cadet de Gassicourt by distilling arsenic trioxide with potassium acetate, was known for its appalling odor and spontaneous flammability in air.[1][2] Bunsen's meticulous and dangerous work, which famously led to the loss of sight in one eye from an explosion of cacodyl cyanide and near-fatal arsenic poisoning, systematically unraveled the chemistry of what he would name the "cacodyl" series.[1][3][4] His research provided strong evidence for the existence of an organic radical, a concept central to the developing understanding of organic chemistry.[2]

Data Presentation: Physical and Chemical Properties of Cacodyl Compounds

Bunsen's research involved the characterization of several cacodyl derivatives. The quantitative data he reported is summarized in the tables below.

Table 1: Elemental Composition of Cacodyl Precursors

| Compound Name (as termed by Bunsen) | Constituent Elements | Percentage Composition |

| Alkarsin | Carbon | 22.46% |

| Hydrogen | 5.75% | |

| Arsenic | 71.8% (by difference) | |

| Oxygen-containing Alkarsin | Carbon | 21.66% |

| Hydrogen | 5.30% | |

| Arsenic | 65.75% | |

| Oxygen | 7.24% |

Table 2: Physical Properties of Cacodyl Derivatives

| Compound | Formula (Modern) | Melting Point (°C) | Boiling Point (°C) |

| Cacodyl Chloride | (CH₃)₂AsCl | - | > 100[5][6] |

| Cacodyl Cyanide | (CH₃)₂AsCN | 32.5 - 33[7][8] | 140[7] |

| Cacodylic Acid | (CH₃)₂AsO₂H | 200[5][6] | - |

Experimental Protocols

Bunsen's experimental work was characterized by his courage and ingenuity in handling highly reactive and toxic materials. The following are detailed methodologies for the key experiments he conducted.

This initial preparation was the starting point for all subsequent investigations into the cacodyl series.

-

Starting Materials: A 1:1 by weight mixture of arsenic trioxide (As₂O₃) and potassium acetate (KOOCCH₃).[8]

-

Apparatus: A glass retort connected to a receiver. The retort was placed in a sand bath for even heating.[5][8]

-

Procedure:

-

One kilogram of the arsenic trioxide and potassium acetate mixture was placed in the glass retort.[8]

-

The retort was heated slowly and carefully to red heat in the sand bath.[8]

-

A distillate consisting of two liquid layers and a solid phase collected in the receiver. The lower layer was a red-brown, oily liquid, which was "Cadet's fuming liquid."[5][8]

-

-

Yield: Approximately 150 g of the red-brown liquid was obtained from a 1 kg batch of starting materials.[8]

Bunsen prepared cacodyl chloride from the crude "Alkarsin" (his initial name for the cacodyl-containing mixture).

-

Starting Materials: "Alkarsin," concentrated hydrochloric acid.

-

Apparatus: A specialized glass apparatus for drying the final product under an inert atmosphere. This apparatus consisted of a bulb containing drying agents (anhydrous calcium chloride and calcium oxide) and could be sealed.[5][6]

-

Procedure:

-

"Alkarsin" was treated with concentrated hydrochloric acid.

-

The resulting cacodyl chloride was a liquid that was pyrophoric in its gaseous state.[5][6]

-

For drying, the crude cacodyl chloride was introduced into the specialized glass apparatus.

-

The apparatus was flushed with dry carbon dioxide to displace all air.[5][6]

-

The cacodyl chloride was left in contact with the drying agents (anhydrous CaCl₂ and CaO) until all moisture was removed.[5][6]

-

The synthesis of cacodyl cyanide was a particularly hazardous experiment in which Bunsen was severely injured.

-

Starting Materials: "Cacodyl oxide" (the primary component of "Cadet's fuming liquid"), concentrated aqueous solution of mercuric cyanide (Hg(CN)₂).[5][7][8]

-

Procedure:

-

"Cacodyl oxide" was reacted with a concentrated aqueous solution of mercuric cyanide.[5][8]

-

Upon cooling, beautiful, prismatic crystals of cacodyl cyanide formed underneath the aqueous layer.[5][8]

-

The volatile crystals were dried by pressing them between sheets of blotting paper. This operation was conducted in the open air, with Bunsen breathing through a long glass tube to avoid inhaling the toxic vapors.[5][8]

-

Bunsen discovered that the oxidation of cacodyl oxide yielded a remarkably stable and non-toxic (in comparison to other cacodyl compounds) acid.

-

Starting Materials: Cacodyl oxide, mercuric oxide (HgO).[5]

-

Procedure:

-

Cacodyl oxide was oxidized with mercuric oxide. The reaction was noted to be highly exothermic, causing the aqueous medium to boil and elemental mercury to precipitate.[5]

-

An almost theoretical yield of this compound was obtained.[5]

-

The crude product was purified by recrystallization from alcohol.[5]

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows in Bunsen's research on cacodyl compounds.

References

- 1. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]

- 2. Robert Wilhelm Bunsen [corrosion-doctors.org]

- 3. Lateral Science: Cacodyl Cyanide Chemistry Catastrophe - Professor Bunsen's Aphasia, Black Tongue, Blind Eye & Nearly Fatal Poisoning. [lateralscience.blogspot.com]

- 4. Blazing a trail | Feature | Chemistry World [chemistryworld.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cacodyl cyanide - Wikipedia [en.wikipedia.org]

- 8. Main Group Organometallic Chemistry-4 [wwwchem.uwimona.edu.jm]

toxicology of cacodylic acid in laboratory models

An In-depth Technical Guide on the Toxicology of Cacodylic Acid in Laboratory Models

Introduction

This compound, also known as dimethylarsinic acid (DMA), is an organoarsenic compound that has been utilized as a non-selective contact herbicide, notably as a component of "Agent Blue" during the Vietnam War.[1][2] It is also the major metabolite formed in most mammals, including humans and rodents, following exposure to inorganic arsenic (arsenite or arsenate) through ingestion or inhalation.[3][4] While once considered a detoxification product of inorganic arsenic, substantial evidence now indicates that this compound possesses its own unique and significant toxicological properties.[1][3] This guide provides a comprehensive technical overview of the toxicology of this compound as observed in various laboratory animal models, focusing on quantitative data, experimental methodologies, and mechanisms of action for an audience of researchers and drug development professionals.

Toxicokinetics

This compound is readily absorbed into the bloodstream following ingestion, inhalation, or dermal exposure, with inhalation providing a more direct route.[5] In mammals, the metabolism of ingested inorganic arsenic primarily occurs in the liver, involving enzymatic and non-enzymatic methylation, which results in the formation of metabolites including this compound (DMA(V)).[4] This metabolite is the most frequently excreted form of arsenic in the urine of mammals, accounting for 90% or more of excreted arsenic.[4] It tends to accumulate in tissues such as the skin, hair, and nails, which also serve as routes of excretion.[5]

Acute and Subchronic Toxicity

The acute toxicity of this compound varies by route of administration and animal model. Formulations are generally considered slightly toxic by ingestion and inhalation.[5]

Data Presentation: Acute and Subchronic Toxicity

| Parameter | Species/Strain | Route | Value | Remarks | Reference |

| Oral LD₅₀ | Rat (Albino) | Oral Gavage | 700 - 2600 mg/kg | Values vary based on herbicide formulation. | [6] |

| Oral LD₅₀ | Rat | Oral | 644 - 830 mg/kg | [5][7] | |

| Oral LD₅₀ | Rat | Oral | 1350 mg/kg | [7] | |

| Inhalation LC₅₀ | Rat | Inhalation | 3.9 mg/L | [5] | |

| Dermal LD₅₀ | Rabbit | Dermal (abraded skin) | 1.0 g/kg | Higher toxicity on abraded skin. | [6] |

| Dermal LD₅₀ | Rabbit | Dermal (intact skin) | 2.5 g/kg | [6] | |

| 90-Day NOAEL | Rat | Dietary | 100 ppm | Non-toxic at this dietary level. | [6] |

| 90-Day NOAEL | Dog | Dietary | 30 ppm | Non-toxic at this dietary level. | [6] |

| 10-Day No Effect | Cattle | Oral (capsule) | 25 mg/kg | No ill effects observed. | [6] |

| 10-Day Toxicity | Sheep | Oral (capsule) | 50 mg/kg | Signs of toxicity appeared after the second dose. | [6] |

Carcinogenicity

This compound is a demonstrated complete carcinogen and a potent tumor promoter in laboratory animals, particularly in rats. Long-term exposure has been shown to cause a dose-dependent increase in urinary bladder tumors.[3][8]

Data Presentation: Carcinogenicity Studies

| Species/Strain | Exposure Route | Dose/Concentration | Study Duration | Findings | Reference |

| F344/DuCrj Rat (Male) | Drinking Water | 50, 100, 200, 400 ppm | 24 weeks (after initiation) | Tumor promoter: Significantly enhanced tumor induction in urinary bladder, kidney, liver, and thyroid gland. | [9][10] |

| F344/DuCrj Rat (Male) | Drinking Water | 400 ppm (after initiation) | 24 weeks | Tumor incidences: Urinary Bladder (80%), Kidney (65%), Liver (65%), Thyroid Gland (45%). | [9][10] |

| Rat | Long-term exposure | Not specified | Lifetime | Complete carcinogen: Dose-dependent increase in urinary bladder tumors. | [3][8] |

| Mouse | Not specified | Not specified | Not specified | Tumor promoter: Promotes lung tumors. | [3] |

Developmental and Reproductive Toxicology

This compound has been shown to be teratogenic in rodents, with effects observed at maternally toxic doses.[1][11]

Data Presentation: Developmental Toxicity

| Species/Strain | Route | Dosing Period | NOAEL (Developmental) | LOAEL (Developmental) | Key Findings | Reference |

| CD Rat | Oral Gavage | Gestation Days 7-16 | < 30 mg/kg/day | 40 mg/kg/day | Dose-related irregular palatine rugae. Maternal toxicity at 40 mg/kg/day. | [12] |

| CD-1 Mouse | Oral Gavage | Gestation Days 7-16 | 200 mg/kg/day | 400 mg/kg/day | Cleft palate at 400 and 600 mg/kg/day. Maternal toxicity at ≥200 mg/kg/day. | [12] |

| Sprague-Dawley Rat | Oral Gavage | Gestation Days 6-15 | 12 mg/kg/day | 36 mg/kg/day | No teratogenicity in absence of maternal toxicity. | [11] |

| New Zealand White Rabbit | Oral Gavage | Gestation Days 7-19 | 12 mg/kg/day | 48 mg/kg/day | Maternal and fetal toxicity at 48 mg/kg/day. No teratogenicity at lower doses. | [11] |

Genotoxicity and Mechanism of Action

The primary mechanism of this compound-induced toxicity and carcinogenicity is believed to be the generation of reactive oxygen species (ROS), leading to oxidative stress.[8] This process induces DNA damage, specifically single-strand breaks, which has been observed in the lungs of mice and rats, as well as in human lung cells in vitro.[3] The dimethylarsinic peroxyl radical is thought to be a key mediator of this DNA damage.[3] While not a potent mutagen itself, its ability to promote tumors initiated by other carcinogens is well-documented.[1][9]

Caption: Oxidative stress pathway for this compound toxicity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are representative protocols for key experiments.

Protocol: Multi-Organ Carcinogenesis Bioassay (Rat)

This protocol is based on studies evaluating the tumor-promoting effects of this compound.[9][10]

-

Animal Model: Male F344/DuCrj rats, 6 weeks of age.

-

Acclimatization: Animals are acclimatized for one week prior to the study.

-

Initiation Phase (Weeks 1-4):

-

A single intraperitoneal (i.p.) injection of diethylnitrosamine (100 mg/kg body weight) at the start of week 1.

-

Four i.p. injections of N-methyl-N-nitrosourea (20 mg/kg) on days 5, 8, 11, and 14.

-

Administration of N-butyl-N-(4-hydroxybutyl)nitrosamine (0.05%) in drinking water during weeks 1 and 2.

-

Administration of N-bis(2-hydroxypropyl)nitrosamine (0.1%) in drinking water during weeks 3 and 4.

-

Four subcutaneous (s.c.) injections of 1,2-dimethylhydrazine (40 mg/kg) on days 18, 22, 26, and 30.

-

-

Promotion Phase (Weeks 6-30):

-

Following a 2-week interval after initiation, animals are divided into groups.

-

Test groups receive this compound (DMA) in their drinking water at various concentrations (e.g., 50, 100, 200, 400 ppm).

-

A control group receives drinking water without this compound.

-

-

Termination and Analysis (End of Week 30):

-

All animals are euthanized.

-

A complete necropsy is performed.

-

Organs of interest (urinary bladder, kidney, liver, thyroid gland, lungs) are weighed and preserved in formalin.

-

Tissues are processed for histopathological examination to identify and quantify preneoplastic and neoplastic lesions.

-

Biochemical assays, such as ornithine decarboxylase activity in the kidneys, may also be performed.[10]

-

Caption: Workflow for a rat multi-organ carcinogenicity bioassay.

Protocol: Developmental Toxicity Study (Rat/Mouse)

This protocol is a generalized representation based on standard teratology studies.[12]

-

Animal Model: Time-pregnant female rodents (e.g., CD rats or CD-1 mice).

-

Dosing Period: Daily administration during the period of major organogenesis (e.g., gestation days 7-16 for mice, 6-15 for rats).[11][12]

-

Administration:

-

Test article (this compound) is administered, typically by oral gavage, dissolved in a suitable vehicle like distilled water.

-

Multiple dose groups are used (e.g., 0, 7.5, 15, 30, 40, 50, 60 mg/kg/day for rats; 0, 200, 400, 600 mg/kg/day for mice).[12]

-

A control group receives the vehicle only.

-

-

Maternal Observations: Dams are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Termination and Fetal Examination:

-

Dams are euthanized one day prior to natural parturition (e.g., gestation day 18 for mice, day 21 for rats).[12]

-

The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

-

Fetuses are weighed, sexed, and examined for external malformations.

-

A subset of fetuses is fixed for detailed visceral examination, while the remainder are processed for skeletal examination (e.g., using Alizarin Red S staining) to assess ossification and identify skeletal abnormalities.

-

Caption: General workflow for a rodent developmental toxicity study.

Conclusion

The body of evidence from laboratory animal models demonstrates that this compound is not an inert metabolite but a toxicologically active compound. It exhibits moderate acute toxicity and is a significant concern for its carcinogenic and teratogenic potential. The primary mechanism of action appears to be the induction of oxidative stress, leading to DNA damage and promoting the development of tumors in multiple organs, particularly the urinary bladder in rats. The quantitative data and established protocols outlined in this guide provide a critical foundation for researchers and drug development professionals to design further mechanistic studies, conduct risk assessments, and understand the potential hazards associated with exposure to this organoarsenic compound.

References

- 1. Cacodylic_acid [bionity.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A concise review of the toxicity and carcinogenicity of dimethylarsinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arsenic poisoning - Wikipedia [en.wikipedia.org]

- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. preventcancernow.ca [preventcancernow.ca]

- 8. BioKB - CoOccurrence - this compound - Arsenic [biokb.lcsb.uni.lu]

- 9. Cancer induction by an organic arsenic compound, dimethylarsinic acid (this compound), in F344/DuCrj rats after pretreatment with five carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monomethylarsonic acid and dimethylarsinic acid: developmental toxicity studies with risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The teratogenic potential of this compound in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cacodylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium cacodylate, the sodium salt of cacodylic acid (dimethylarsinic acid), is an organoarsenic compound with a history of use as a herbicide and, to a lesser extent, in medicine.[1] Today, it is most prominently utilized in scientific research as a buffering agent, particularly in the preparation of biological samples for electron microscopy.[2][3] Its utility in this application stems from its effective buffering capacity in the physiological pH range and its compatibility with aldehyde fixatives.[2][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of sodium cacodylate, with a focus on its trihydrate form, which is the most common commercially available variant. Detailed experimental protocols for the determination of key properties are provided to assist researchers in their laboratory work.

Physical Properties

Sodium cacodylate trihydrate is a white, crystalline or granular solid that is odorless to having a slight garlic-like scent.[1][5] It is known to be deliquescent, meaning it has a tendency to absorb moisture from the air.

Quantitative Physical Properties

The key physical properties of sodium cacodylate trihydrate are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂H₆AsNaO₂·3H₂O | [6] |

| Molecular Weight | 214.03 g/mol | [6] |

| Melting Point | 77-80 °C (liquefies in its water of hydration at ~60 °C and becomes anhydrous at 120 °C) | [7] |

| Boiling Point | Decomposes upon heating | [1] |

| Solubility in Water | 100 mg/mL, yielding a clear, colorless solution | [6][8] |

| Solubility in Ethanol | Soluble | [7] |

| pKa of this compound | 6.27 | [6] |

Chemical Properties

Sodium cacodylate is a salt of a weak acid and a strong base, and its chemical behavior is dictated by the properties of the cacodylate anion.

Stability and Reactivity

Sodium cacodylate is stable under normal laboratory conditions.[9] However, it is incompatible with strong oxidizing agents and strong bases.[9] Contact with acids will cause the formation of the highly toxic gas, dimethylarsine.[7] It is also corrosive to some metals.[7]

Buffering Action

Sodium cacodylate is widely used as a biological buffer due to its pKa of 6.27, which gives it an effective buffering range of approximately pH 5.0 to 7.4.[3][6] This makes it particularly suitable for maintaining the pH of physiological samples. The buffering action involves the equilibrium between this compound and the cacodylate ion, which can neutralize added acids or bases.[3]

Thermal Decomposition

When heated to decomposition, sodium cacodylate emits toxic fumes of arsenic and sodium oxides.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the properties and applications of sodium cacodylate.

Preparation of Sodium Cacodylate Buffer (0.1 M, pH 7.4)

This protocol describes the preparation of a commonly used sodium cacodylate buffer for biological applications.

Materials:

-

Sodium cacodylate trihydrate (FW: 214.03 g/mol )

-

Hydrochloric acid (HCl), concentrated

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.2 M stock solution of sodium cacodylate: Dissolve 42.8 g of sodium cacodylate trihydrate in distilled water and bring the final volume to 1 L in a volumetric flask.

-

Adjust the pH: While stirring, slowly add concentrated HCl to the sodium cacodylate solution until the pH reaches 7.4. Monitor the pH continuously with a calibrated pH meter.

-

Dilute to the final concentration: Once the desired pH is achieved, transfer the solution to a 2 L volumetric flask and add distilled water to the mark to obtain a final concentration of 0.1 M.

-

Sterilization and Storage: The buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the buffer at 4°C.

Caption: Workflow for the preparation of a 0.1 M sodium cacodylate buffer at pH 7.4.

Determination of Melting Point

The melting point of sodium cacodylate trihydrate can be determined using a standard melting point apparatus.

Materials:

-

Sodium cacodylate trihydrate

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely grind a small amount of sodium cacodylate trihydrate using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire solid has turned into a liquid. This range is the melting point.[10][11]

Determination of pKa (Potentiometric Titration)

The pKa of this compound can be determined by potentiometric titration of a sodium cacodylate solution with a strong acid.

Materials:

-

Sodium cacodylate trihydrate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of sodium cacodylate: Accurately weigh a known amount of sodium cacodylate trihydrate and dissolve it in a known volume of distilled water to make a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Place the sodium cacodylate solution in a beaker with a magnetic stir bar. Immerse the pH electrode in the solution and position the burette filled with the standardized HCl solution above the beaker.

-

Titration: While stirring, add the HCl solution in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of HCl added.

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the point of steepest inflection on the curve. The half-equivalence point occurs at half the volume of HCl required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.[12][13]

Applications in Research

The primary application of sodium cacodylate in modern research is as a biological buffer, especially in electron microscopy.

Electron Microscopy Buffer

Sodium cacodylate is favored over phosphate buffers in electron microscopy for several reasons:

-

Avoids Phosphate Precipitation: It does not introduce additional phosphate, which can precipitate with cations like uranyl acetate used in staining.

-

Compatibility with Aldehydes: Unlike amine-based buffers (e.g., Tris), it does not react with aldehyde fixatives such as glutaraldehyde and paraformaldehyde.[2][4]

A typical workflow for preparing biological samples for transmission electron microscopy (TEM) using a sodium cacodylate buffer is outlined below.

Caption: A generalized workflow for preparing biological samples for Transmission Electron Microscopy (TEM) using a sodium cacodylate buffer.

Toxicology and Safety

Sodium cacodylate is an arsenic-containing compound and is toxic.[14] It is classified as a carcinogen.[9]

Health Effects

-

Acute Exposure: Ingestion, inhalation, or skin absorption can lead to arsenic poisoning, with symptoms including nausea, vomiting, diarrhea, and abdominal pain.[14]

-

Chronic Exposure: Long-term exposure to arsenic compounds is associated with an increased risk of cancer, particularly of the skin, lungs, and bladder.[1][9]

Handling and Safety Precautions

Due to its toxicity, sodium cacodylate must be handled with appropriate safety precautions:

-

Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety goggles when handling the solid compound or its solutions.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling the powder to avoid inhalation.

-

Disposal: Dispose of sodium cacodylate waste as hazardous material according to institutional and local regulations.

Conclusion

Sodium cacodylate is a valuable tool for researchers, particularly in the field of electron microscopy, due to its excellent buffering capacity and chemical compatibility. However, its toxicity necessitates careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental procedures, to aid researchers in its safe and effective use.

References

- 1. Sodium Cacodylate | C2H6AsNaO2 | CID 2724247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. em-grade.com [em-grade.com]

- 3. What is Sodium Cacodylate used for? [synapse.patsnap.com]

- 4. Cell Culture Preparation for Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]

- 5. proscitech.com.au [proscitech.com.au]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sodium cacodylate trihydrate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tedpella.com [tedpella.com]

- 10. davjalandhar.com [davjalandhar.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 14. What are the side effects of Sodium Cacodylate? [synapse.patsnap.com]

A Technical Guide to Cacodylic Acid: Properties, Biological Interactions, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cacodylic acid, detailing its chemical properties, its role in biological systems as a metabolite of arsenic, and its applications in scientific research, particularly in the preparation of biological samples for analysis.

Core Properties of this compound

This compound, also known as dimethylarsinic acid (DMAA), is an organoarsenic compound. It is a weak acid and exists as a colorless, odorless crystalline solid that is soluble in water.[1] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₇AsO₂ | [2] |

| Molecular Weight | 138.00 g/mol | [2][3] |

| CAS Number | 75-60-5 | [2] |

| Melting Point | 192-198 °C | [4] |

| Water Solubility | 2000 mg/L at 25°C | [4] |

| pKa | ~6.25 | [1] |

Biological Significance and Toxicological Pathways

This compound is the primary metabolite of inorganic arsenic in most mammals, formed through a process of enzymatic and non-enzymatic methylation in the liver. While historically considered a detoxification product, recent evidence suggests that this compound and other methylated arsenic metabolites may play a significant role in the toxic and carcinogenic effects of arsenic.

The toxicity of arsenic compounds, including this compound, is linked to the induction of oxidative stress. This can disrupt crucial cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways, which are key regulators of inflammation, cell proliferation, and apoptosis.

The following diagram illustrates the metabolic pathway of inorganic arsenic and the subsequent disruption of cellular signaling.

Caption: Arsenic metabolism to this compound and its role in oxidative stress.

Experimental Protocols

This compound and its sodium salt, sodium cacodylate, are widely used to prepare buffer solutions for various biological applications, notably in electron microscopy and protein crystallization. The cacodylate buffer is favored in these applications because it is stable and does not precipitate with many of the reagents used in these procedures.

Preparation of 0.1 M Cacodylate Buffer for Electron Microscopy

This protocol describes the preparation of a 0.1 M cacodylate buffer, a common buffer for fixing biological tissues for electron microscopy.

Materials:

-

This compound (MW: 138.0 g/mol )

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

-

pH meter

-

Volumetric flasks and graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a 0.2 M this compound Stock Solution:

-

Dissolve 27.6 g of this compound in approximately 800 mL of distilled water.

-

Once dissolved, bring the final volume to 1 L with distilled water.

-

-

Prepare a 0.2 M Sodium Hydroxide (NaOH) Stock Solution:

-

Dissolve 8.0 g of NaOH in approximately 800 mL of distilled water.

-

Once dissolved, bring the final volume to 1 L with distilled water.

-

-

Prepare the 0.1 M Working Buffer:

-

To prepare 100 mL of 0.1 M cacodylate buffer, take 50 mL of the 0.2 M this compound stock solution.

-

While stirring, slowly add the 0.2 M NaOH solution until the desired pH (typically 7.2-7.4 for biological samples) is reached.

-

Bring the final volume to 100 mL with distilled water.

-

Use of Cacodylate Buffer in Protein Crystallization

Cacodylate buffers are also utilized in the screening and optimization of protein crystallization conditions.[5] The choice of buffer can be a critical variable in obtaining high-quality crystals.[5]

General Protocol for Buffer Preparation for Crystallization Screens:

-

Prepare a 1 M Cacodylate Stock Solution:

-

Dissolve 138.0 g of this compound in approximately 800 mL of distilled water.

-

Titrate with a concentrated NaOH solution (e.g., 5-10 M) to the desired pH.

-

Bring the final volume to 1 L with distilled water.

-

It is recommended to filter the stock solution through a 0.22 µm filter.

-

-

Preparation of Crystallization Solution:

-

The 1 M cacodylate buffer stock is typically diluted 10-fold in the final crystallization solution, resulting in a final buffer concentration of 0.1 M.

-

The buffer is combined with a precipitant (e.g., polyethylene glycol, salts) and the protein solution in a hanging drop or sitting drop vapor diffusion setup.

-

Note: this compound and its salts are toxic and carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated area.

References

The Health Effects of Cacodylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cacodylic acid, also known as dimethylarsinic acid (DMAA), is an organoarsenic compound that has been used as a herbicide, cotton defoliant, and as a buffer in biological sample preparation for electron microscopy. Its historical use in products like Agent Blue during the Vietnam War has led to concerns about its long-term health effects. This technical guide provides an in-depth overview of the current understanding of the health effects of this compound, with a focus on its toxicological profile, mechanisms of action, and the experimental methodologies used in its assessment. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Toxicological Data